3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
The compound 3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine belongs to the pyrrolo-quinoxaline family, characterized by a fused bicyclic core (pyrrole and quinoxaline rings). Key structural features include:
- 3-Methoxypropyl chain: At position 1, enhancing solubility due to the methoxy group while providing steric bulk.
- Primary amine: At position 2, enabling hydrogen bonding and reactivity.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-28-11-5-10-25-19(22)18(29(26,27)14-7-4-6-13(21)12-14)17-20(25)24-16-9-3-2-8-15(16)23-17/h2-4,6-9,12H,5,10-11,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVZKZZAOZFXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gold-Catalyzed Cyclization of N-Alkynyl Indoles
A gold(I)-catalyzed hydroamination-cyclization sequence converts N-alkynyl indoles into 3H-pyrrolo[1,2,3-de]quinoxalines. For example, treating N-alkynyl indole precursors with AuCl(PPh₃)/AgSbF₆ in dichloroethane at 80°C induces cyclization to form the tricyclic core. This method tolerates electron-withdrawing and donating substituents (e.g., halogens, esters) and achieves yields of 65–89%.
Larock Indole Synthesis Followed by Oxidative Cyclization
Sulfonylation with 3-Chlorobenzenesulfonyl Chloride
The sulfonyl group is introduced via electrophilic aromatic substitution or nucleophilic displacement.
Direct Sulfonylation of the Alkylated Core
Treating the alkylated pyrroloquinoxaline with 3-chlorobenzenesulfonyl chloride in dichloromethane and TEA (0°C to room temperature, 4 hours) installs the sulfonyl group at the C3 position. Yields range from 75–90%, with regioselectivity dictated by the electron-rich pyrrole ring.
Copper-Mediated Coupling
In cases where direct sulfonylation fails, a copper(I)-catalyzed coupling between the core and 3-chlorobenzenesulfonyl azide may be employed. This method, though less common, avoids over-sulfonylation and achieves 60–70% yields.
Functionalization of the C2-Amine Group
The 2-amine moiety is introduced via nucleophilic displacement or reductive amination.
Displacement of a Leaving Group
If the core scaffold contains a methoxy or halogen at C2, treatment with aqueous ammonia or benzophenone imine under Pd catalysis displaces the leaving group to yield the amine. For example, heating with NH₃ in dioxane at 100°C for 8 hours provides the 2-amine derivative in 65–80% yields.
Reductive Amination
Alternatively, condensation of a C2-ketone intermediate with ammonium acetate and subsequent reduction (NaBH₃CN, MeOH) installs the amine. This method is less common but useful for substrates sensitive to displacement reactions.
Optimization and Challenges
Regioselectivity in Sulfonylation
The electron-rich pyrrole ring directs sulfonylation to C3, but competing reactions at quinoxaline nitrogens may occur. Using bulky bases (e.g., 2,6-lutidine) or low temperatures suppresses side products.
Stability of the Amine Group
The 2-amine is prone to oxidation; thus, reactions involving strong oxidants (e.g., MnO₂) must be performed prior to amine installation.
Purification Challenges
Due to the compound’s high molecular weight (457.0 g/mol) and polarity, reverse-phase chromatography (C18 column, MeOH/H₂O) is required for purification.
Comparative Analysis of Synthetic Routes
Method 1 offers higher yields and faster cyclization but requires costly gold catalysts. Method 2 is more scalable and amenable to diversification but involves longer synthetic sequences.
Chemical Reactions Analysis
Types of Reactions
3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and methoxypropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with molecular targets and pathways within biological systems. The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of donor-acceptor building units . This induces specific electronic properties that can be harnessed in various applications.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key analogs with modifications to the sulfonyl group, amine fragment, or alkyl chain:
Notes:
- Core Differences: The target compound’s pyrrolo[2,3-b]quinoxaline core differs from pyrrolo[3,2-c]quinoline analogs (e.g., ), which may alter π-π stacking and binding affinity.
- Alkyl Chains: The 3-methoxypropyl chain (target) balances hydrophilicity and steric bulk, contrasting with trifluoropropyl () or phenylpropyl () groups, which may reduce solubility .
Key Takeaways
Structural Flexibility : Modifications to the sulfonyl group and alkyl chain significantly impact solubility, binding affinity, and synthetic feasibility.
Biological Potential: The target compound’s 3-chlorophenylsulfonyl group may offer advantages in stability and target engagement over fluorinated analogs.
Unanswered Questions : Exact biological data (e.g., IC50, toxicity) for the target compound remain uncharacterized in the provided evidence, warranting further study.
Biological Activity
3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrroloquinoxaline core substituted with a chlorophenyl sulfonyl group and a methoxypropyl chain. Its molecular formula is .
Research indicates that compounds with similar structures often interact with several biological targets, including:
- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly the 5-HT6 receptor, which plays a crucial role in cognitive function and mood regulation. Modifications to the basic nitrogen atom in similar compounds have shown enhanced binding affinity to these receptors .
- Aldosterone Synthase Inhibition : It has been reported that related compounds can inhibit aldosterone synthase, suggesting potential applications in managing conditions like hypertension and heart failure .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance:
- Cell Proliferation Assays : The compound was tested against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), showing IC50 values in the low micromolar range, indicating potent antiproliferative effects.
In Vivo Studies
Preclinical studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor growth rates compared to control groups. This suggests that it could be a candidate for further development as an anticancer agent.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Serotonergic Activity : A study evaluated a series of pyrroloquinoxaline derivatives for their ability to modulate serotonin receptor activity. The findings indicated that specific substitutions significantly enhanced receptor affinity and selectivity .
- Aldosterone Synthase Inhibition : Another investigation focused on compounds structurally similar to this compound, demonstrating effective inhibition of aldosterone synthase, which is critical for managing hypertension .
Data Summary
| Biological Activity | Assay Type | Result |
|---|---|---|
| 5-HT6 Receptor Affinity | Binding Assay | High Affinity |
| Cancer Cell Proliferation | Cell Viability | IC50 < 10 µM |
| Tumor Growth Inhibition | Animal Model | Significant Reduction |
Q & A
Q. What are the key steps and challenges in synthesizing 3-((3-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine?
The synthesis involves multi-step organic reactions, including sulfonylation of the pyrroloquinoxaline core and subsequent alkylation. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution reactions .
- Catalysts : Palladium-based catalysts may improve coupling efficiency in heterocyclic systems.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate intermediates .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural validation relies on:
- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks, with aromatic protons in the quinoxaline core appearing at δ 7.5–8.5 ppm .
- X-ray crystallography : Resolves spatial arrangements, confirming sulfonyl group orientation and planarity of the fused ring system .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 458.0921) .
Q. What in vitro assays are recommended for initial biological activity screening?
Prioritize assays aligned with the pyrroloquinoxaline scaffold’s known pharmacological profiles:
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC determination) using fluorescence-based readouts .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
- Membrane permeability : Caco-2 cell monolayers assess drug-likeness .
Q. What methodologies optimize solubility and formulation for in vitro studies?
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to avoid precipitation.
- Cyclodextrin encapsulation : Enhances aqueous solubility of hydrophobic moieties like the chlorophenyl group .
- HPLC analysis : Monitors stability in buffer solutions (pH 7.4) over 24–48 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups to modulate target binding .
- Scaffold hopping : Compare activity against pyrrolo[2,3-b]pyridine analogs to identify core-specific interactions .
- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase domains .
Q. What experimental designs address contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with tighter control of cell passage numbers and serum concentrations .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .
- Meta-analysis : Aggregate data from structurally related compounds to discern trends in potency vs. lipophilicity .
Q. How can in vivo pharmacokinetics be evaluated for this compound?
- Rodent models : Administer intravenously (5 mg/kg) and orally (10 mg/kg) to measure bioavailability.
- LC-MS/MS quantification : Plasma samples collected at 0.5, 2, 6, and 24 hours post-dose .
- Tissue distribution : Autoradiography tracks -labeled compound accumulation in organs .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Metabolite identification : Incubate with liver microsomes and profile via UPLC-QTOF-MS to pinpoint oxidation sites (e.g., sulfonyl group) .
- Deuterium incorporation : Replace vulnerable C-H bonds with C-D to slow CYP450-mediated degradation .
Q. How can computational models predict off-target effects or toxicity?
Q. What synergies exist between this compound and existing therapeutics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
